molecular formula C21H32O3 B195113 (20S)-17,20-dihydroxypregn-4-en-3-one CAS No. 652-69-7

(20S)-17,20-dihydroxypregn-4-en-3-one

Cat. No.: B195113
CAS No.: 652-69-7
M. Wt: 332.5 g/mol
InChI Key: MASCESDECGBIBB-HNXXTFFGSA-N
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Description

(20S)-17,20-dihydroxypregn-4-en-3-one is a steroidal compound with the molecular formula C21H32O3. It is a metabolite of progesterone and plays a significant role in various biological processes.

Mechanism of Action

Target of Action

It is known to be a metabolite in mice , suggesting that it may interact with various enzymes and receptors in the body.

Mode of Action

One source mentions an enzyme that catalyzes a reaction involving 17alpha,20alpha-dihydroxypregn-4-en-3-one . This enzyme converts 17alpha,20alpha-dihydroxypregn-4-en-3-one and NAD(P)+ into 17alpha-hydroxyprogesterone, NAD(P)H, and H+ . This suggests that the compound may play a role in the biosynthesis of steroid hormones.

Biochemical Pathways

Given its conversion into 17alpha-hydroxyprogesterone , it may be involved in the progesterone biosynthesis pathway. Progesterone is a key hormone in the regulation of the menstrual cycle and pregnancy.

Result of Action

Its involvement in the conversion to 17alpha-hydroxyprogesterone suggests it may influence the levels of this hormone, potentially affecting processes regulated by progesterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one typically involves the hydroxylation of pregn-4-en-3-one derivatives. One common method includes the use of microbial transformation, where specific microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. Chemical synthesis can also be achieved through multi-step organic reactions, starting from readily available steroid precursors .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes due to the specificity and efficiency of microbial enzymes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of genetically engineered microorganisms has further enhanced the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(20S)-17,20-dihydroxypregn-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17-keto or 20-keto derivatives, while reduction can produce deoxy compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(20S)-17,20-dihydroxypregn-4-en-3-one has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(20S)-17,20-dihydroxypregn-4-en-3-one is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereochemistry is crucial for its role in steroid biosynthesis and its potential therapeutic applications .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASCESDECGBIBB-HNXXTFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331485
Record name (20S)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17alpha,20alpha-Dihydroxypregn-4-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

652-69-7
Record name 17,20α-Dihydroxy-4-pregnen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=652-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (20S)-17,20-Dihydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17alpha,20alpha-Dihydroxypregn-4-en-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 17α,20α-Dihydroxypregn-4-en-3-one in sheep pregnancy?

A: 17α,20α-Dihydroxypregn-4-en-3-one plays a crucial role in initiating parturition in sheep. Research indicates that its concentration significantly increases in both maternal and fetal circulation as parturition approaches. [, , ] This surge is particularly notable in the maternal utero-ovarian vein, suggesting a localized production and effect. []

Q2: What is the connection between fetal glucocorticoids and 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Research strongly suggests that fetal glucocorticoids play a key role in regulating 17α,20α-Dihydroxypregn-4-en-3-one production. Administering dexamethasone, a synthetic glucocorticoid, to fetal goats triggered labor and mirrored the hormonal changes seen in natural labor, including increased 17α,20α-Dihydroxypregn-4-en-3-one and decreased progesterone levels. [] This effect is linked to the induction or activation of a placental enzyme, 17α-hydroxylase, which facilitates the conversion of progesterone to 17α,20α-Dihydroxypregn-4-en-3-one. [, ]

Q3: How does 17α,20α-Dihydroxypregn-4-en-3-one differ between the mother and the fetus?

A: Interestingly, while fetal progesterone levels remain low, fetal 17α,20α-Dihydroxypregn-4-en-3-one levels are comparable to those found in the maternal utero-ovarian vein. [] This suggests a potential role for this compound in fetal development or preparation for birth, independent of progesterone.

Q4: What are the research implications of understanding 17α,20α-Dihydroxypregn-4-en-3-one production?

A: Further research into the precise mechanisms of action of 17α,20α-Dihydroxypregn-4-en-3-one, particularly its interaction with receptors and downstream effects, could provide valuable insights into the complexities of parturition. [] This knowledge could pave the way for developing novel therapeutic interventions for pregnancy complications related to preterm labor or labor induction.

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